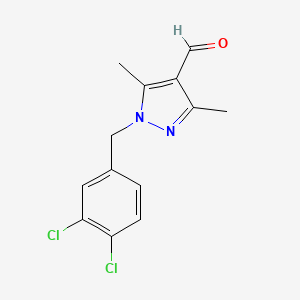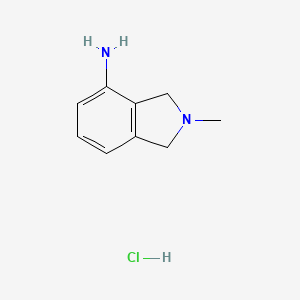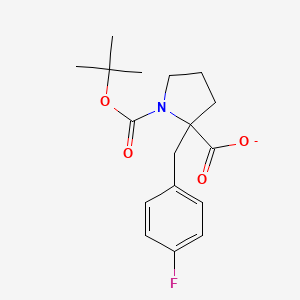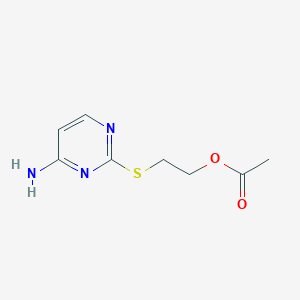
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate is a synthetic compound that belongs to the class of aminopyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4-position and a thioethyl acetate group at the 2-position. Aminopyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: The formation of the pyrimidine ring from acyclic precursors.
Aromatization: Conversion of the ring structure into an aromatic system.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl group to the desired functional group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets. It is believed to act as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 and monoamine oxidase. By inhibiting these enzymes, the compound can modulate the metabolism of various drugs and neurotransmitters, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate can be compared with other aminopyrimidine derivatives, such as:
2-Aminopyrimidine: A simpler derivative with a similar pyrimidine ring structure but lacking the thioethyl acetate group.
4-Aminopyrimidine: Another derivative with the amino group at the 4-position but different substituents at other positions.
2-Thioxopyrimidine: Contains a sulfur atom at the 2-position but differs in the overall structure and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H11N3O2S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
2-(4-aminopyrimidin-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C8H11N3O2S/c1-6(12)13-4-5-14-8-10-3-2-7(9)11-8/h2-3H,4-5H2,1H3,(H2,9,10,11) |
Clé InChI |
BRCHPGPWSMWVSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSC1=NC=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)
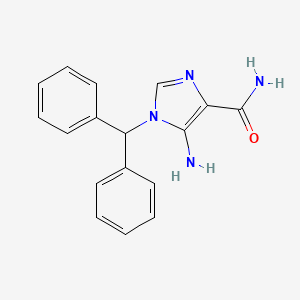

![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)

![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

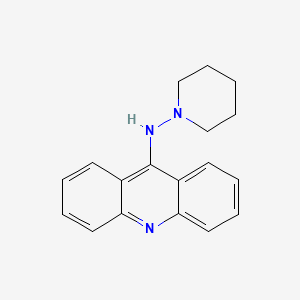
![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
